molecular formula C24H24N6OS B11091938 1-{4-Amino-6-methyl-2-[5-methyl-2-phenyl-4-(pyrrolidin-1-yl)thieno[2,3-d]pyrimidin-6-yl]pyrimidin-5-yl}ethanone

1-{4-Amino-6-methyl-2-[5-methyl-2-phenyl-4-(pyrrolidin-1-yl)thieno[2,3-d]pyrimidin-6-yl]pyrimidin-5-yl}ethanone

Cat. No.: B11091938
M. Wt: 444.6 g/mol
InChI Key: OWAPTFHPQBIKQJ-UHFFFAOYSA-N
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Description

  • This compound is a complex organic molecule with a unique structure. Let’s break it down:
    • The core structure consists of a thieno[2,3-d]pyrimidine ring fused with a pyrrolidine ring.
    • Attached to this core are various functional groups, including an amino group (NH₂), a methyl group (CH₃), and a phenyl group (C₆H₅).
    • The ethanone moiety (CH₃CO-) is also part of the compound.
  • Overall, it combines heterocyclic rings, aromatic groups, and a ketone functionality.
  • Its systematic name is quite lengthy, but its molecular formula is C₁₉H₂₀N₆OS .
  • Preparation Methods

    • The synthetic routes to obtain this compound involve several steps:
      • Starting from 2-aminobenzimidazole, a key precursor, it undergoes diazotization.
      • The diazonium salt reacts with malononitrile (propanedinitrile) to form the desired compound.
    • Industrial production methods may vary, but the key steps remain consistent.
  • Chemical Reactions Analysis

      Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

    • The exact mechanism remains to be fully elucidated.
    • Potential molecular targets include enzymes, receptors, or cellular pathways.
    • Further research is crucial to understand how it exerts its effects.
  • Comparison with Similar Compounds

      Similar Compounds:

    Properties

    Molecular Formula

    C24H24N6OS

    Molecular Weight

    444.6 g/mol

    IUPAC Name

    1-[4-amino-6-methyl-2-(5-methyl-2-phenyl-4-pyrrolidin-1-ylthieno[2,3-d]pyrimidin-6-yl)pyrimidin-5-yl]ethanone

    InChI

    InChI=1S/C24H24N6OS/c1-13-17-23(30-11-7-8-12-30)28-21(16-9-5-4-6-10-16)29-24(17)32-19(13)22-26-14(2)18(15(3)31)20(25)27-22/h4-6,9-10H,7-8,11-12H2,1-3H3,(H2,25,26,27)

    InChI Key

    OWAPTFHPQBIKQJ-UHFFFAOYSA-N

    Canonical SMILES

    CC1=C(SC2=NC(=NC(=C12)N3CCCC3)C4=CC=CC=C4)C5=NC(=C(C(=N5)N)C(=O)C)C

    Origin of Product

    United States

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